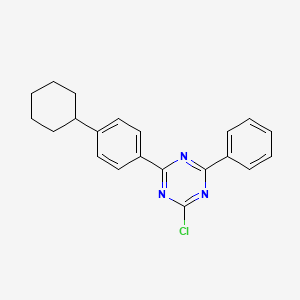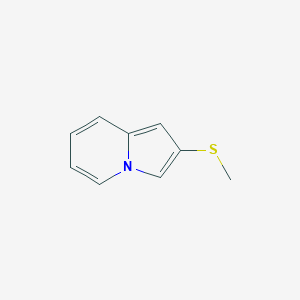
1,3-Diadamantylimidazol-2-ylidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diadamantylimidazol-2-ylidene is a stable nucleophilic carbene that was first isolated in 1991 . Carbenes are a class of compounds containing a divalent carbon atom with two non-bonded electrons. This particular carbene is notable for its stability, which is attributed to the bulky adamantyl groups attached to the imidazole ring .
Preparation Methods
1,3-Diadamantylimidazol-2-ylidene can be synthesized under an inert atmosphere at room temperature . The synthesis involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the carbene
Chemical Reactions Analysis
1,3-Diadamantylimidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The carbene can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolines.
Substitution: The carbene can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include imidazolium salts and imidazolines .
Scientific Research Applications
1,3-Diadamantylimidazol-2-ylidene has a wide range of applications in scientific research:
Biology: The compound’s stability makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a stabilizing agent for reactive intermediates.
Mechanism of Action
The mechanism by which 1,3-diadamantylimidazol-2-ylidene exerts its effects involves the stabilization of reactive intermediates through electron delocalization from the nitrogen atoms to the carbene carbon . This delocalization increases the electron density at the carbene center, making it highly nucleophilic and capable of participating in a variety of chemical reactions .
Comparison with Similar Compounds
1,3-Diadamantylimidazol-2-ylidene is unique due to its high stability, which is primarily attributed to the bulky adamantyl groups. Similar compounds include:
1,3-Dimethylimidazol-2-ylidene: Less stable due to smaller substituents.
1,3-Di-tert-butylimidazol-2-ylidene: Also less stable compared to this compound.
These comparisons highlight the importance of steric factors in the stability of carbenes.
Properties
Molecular Formula |
C23H32N2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,3-bis(1-adamantyl)-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C23H32N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-14H2 |
InChI Key |
HPESDZAFNBMVII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=[C-]4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
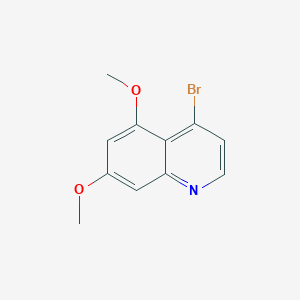
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
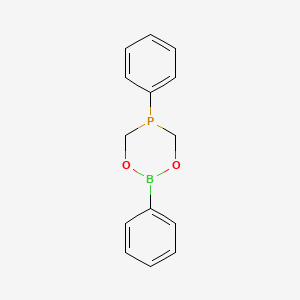
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

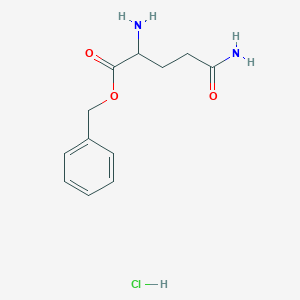
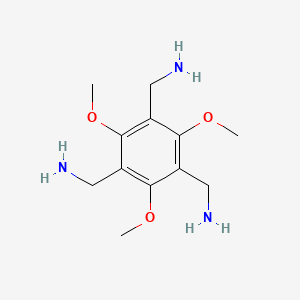

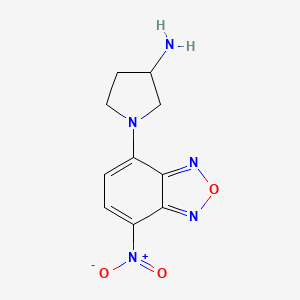
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
